(Z)-3-(3,5-Dimethoxyphenyl)acrylic acid
Description
Properties
IUPAC Name |
(Z)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-8(3-4-11(12)13)6-10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b4-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSRUFWCGBMYDJ-ARJAWSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C\C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Z 3 3,5 Dimethoxyphenyl Acrylic Acid
Stereoselective Synthesis of (Z)-3-(3,5-Dimethoxyphenyl)acrylic Acid
The creation of the less stable Z-isomer requires specific synthetic strategies that can overcome the thermodynamic preference for the E-isomer. These methods often involve either direct stereoselective synthesis or post-synthetic isomerization.
While common cinnamic acid syntheses like the Perkin, Knoevenagel-Doebner, or Claisen-Schmidt reactions predominantly yield the more stable (E)-isomer, specific routes can be employed to favor the (Z)-isomer. jocpr.com
Photoisomerization: A primary method for obtaining Z-cinnamic acids is the UV irradiation of the corresponding E-isomer. nih.govtandfonline.com This process establishes a photostationary state containing a mixture of both isomers, from which the Z-isomer can be isolated. The E-Z photoisomerization is a dominant process for cinnamic acid derivatives in solution. tandfonline.com
Partial Hydrogenation of Alkynes: The stereoselective partial hydrogenation of a corresponding phenylpropiolic acid derivative using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), can yield the (Z)-alkene. This method is a well-established strategy for the synthesis of cis-olefins.
Debrominative Decarboxylation: An efficient and stereoselective method for synthesizing (Z)-β-bromostyrenes involves the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. researchgate.netsharif.edu This strategy could be adapted to synthesize the target compound by starting with (E)-3-(3,5-dimethoxyphenyl)acrylic acid, performing a bromination to create the dibromo intermediate, followed by a base-induced elimination that favors the Z-alkene geometry. researchgate.netchegg.com
Controlling the geometry of the double bond is a central theme in the synthesis of cinnamic acid derivatives. The choice of reaction and conditions dictates the stereochemical outcome.
Wittig-type Reactions: The Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons reaction) are powerful tools for alkene synthesis. The use of unstabilized or semi-stabilized ylides in the Wittig reaction typically favors the formation of Z-alkenes. Modifying the reaction conditions, such as using specific salt-free conditions or particular solvent systems, can further enhance the selectivity for the Z-isomer.
Catalytic Isomerization: Recent advancements include contra-thermodynamic E → Z isomerization using photocatalysis. researchgate.net This method can employ an inexpensive photosensitizer, such as riboflavin (B1680620) (vitamin B2), which selectively transfers energy to the E-isomer, promoting its conversion to the less stable Z-isomer. researchgate.net This approach offers a simple and efficient way to access the Z-isomer under mild conditions. researchgate.net
Elimination Reactions: The stereochemistry of β-elimination reactions, such as dehydrohalogenation, is highly dependent on the mechanism. An E2 (bimolecular elimination) mechanism typically proceeds via an anti-periplanar transition state, allowing for the selective formation of either the E or Z isomer by choosing the appropriate diastereomer of the starting material. chegg.com
Separation and Purification Techniques for (Z)- and (E)-Isomers
Since many synthetic routes produce a mixture of (Z)- and (E)-isomers, effective separation and purification techniques are essential to obtain the pure (Z)-isomer. nih.govjocpr.com
High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of geometric isomers of cinnamic acids. tandfonline.comresearchgate.net
Reversed-Phase HPLC: This is the most common chromatographic method for separating cinnamic acid isomers. researchgate.net Octadecyl silica (B1680970) (C18) columns are frequently used with mobile phases typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The elution order can vary; in some systems, the cis-isomer elutes after the trans-isomer. researchgate.net
Influence of Column Chemistry and Temperature: The choice of stationary phase and operating temperature can significantly impact the resolution of isomers. Phenyl-derived column chemistries have shown reproducible elution profiles. nih.gov Furthermore, increasing the column temperature can enhance the separation of geometrical isomers by altering the interaction kinetics between the analytes and the stationary phase. nih.gov
Below is a table summarizing typical HPLC conditions for separating cinnamic acid isomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Micro C18 Bonded Phase researchgate.net | Octadecyl Silica researchgate.net | Phenyl-derived nih.gov |
| Mobile Phase | Phosphate buffer-acetonitrile gradient researchgate.net | Formic acid/water and methanol gradient epa.gov | Methanol or Acetonitrile nih.gov |
| Detection | UV Spectrophotometry researchgate.net | UV at 280 nm epa.gov | Photodiode Array (PDA) nih.gov |
| Key Finding | Successful separation of cis/trans isomers of ferulic and sinapic acids. researchgate.net | Good separation of a wide range of phenolic acids with narrow peaks. epa.gov | Elution profile varies with column chemistry; increased temperature improves resolution. nih.gov |
An interactive data table summarizing HPLC conditions for isomer separation.
Exploiting the different physicochemical properties of the (Z)- and (E)-isomers, such as solubility, can provide a non-chromatographic method for their separation.
The (E)- and (Z)-isomers of cinnamic acids often exhibit different crystal packing and intermolecular interactions, leading to differences in solubility in various solvents. chegg.com This disparity can be used for enrichment through fractional crystallization. By carefully selecting a solvent system and controlling the temperature, one isomer can be selectively precipitated while the other remains in solution.
Furthermore, selective acidification can be employed. After a reaction, the product mixture might be in a salt form. By slowly and carefully adjusting the pH of the solution, the less soluble isomer can be induced to precipitate first, allowing for its separation by filtration. mdpi.com For example, in the synthesis of p-chlorocinnamic acid, the product precipitates upon treatment with a 20% HCl solution to reach a pH of 1-2. mdpi.com This principle could be fine-tuned to selectively precipitate one geometric isomer over the other if their pKa values or salt solubilities differ sufficiently.
Synthesis of Analogs and Derivatives of this compound
The this compound scaffold can be chemically modified to produce a variety of analogs and derivatives. These modifications can be made to the carboxylic acid group, the phenyl ring, or the acrylic double bond.
Carboxyl Group Modifications: The carboxylic acid moiety is a versatile functional group for derivatization.
Esterification: The acid can be converted to its corresponding esters (e.g., methyl, ethyl, or butyl esters) through reactions like Fischer esterification, which involves reacting the acid with an alcohol in the presence of a catalyst. nih.gov
Amidation: Amide derivatives can be synthesized by first activating the carboxylic acid (e.g., by forming an acid chloride or using coupling agents) and then reacting it with a primary or secondary amine. nih.gov For instance, various (Z)-2-aryl-3-(2,3,4-trimethoxyphenyl)acrylate esters and amides have been synthesized as potential anticancer agents. rsc.org
Phenyl Ring Modifications: The 3,5-dimethoxy substitution pattern on the phenyl ring can be altered. This would typically require starting from a different substituted benzaldehyde (B42025) in the initial synthesis. For example, analogs with trimethoxy, dimethoxy, or chloro substitutions on the phenyl ring have been synthesized in the Z-configuration. rsc.orgnih.gov
Modifications of the Acrylic Moiety: The double bond or the adjacent positions can be functionalized, although this risks altering the Z-geometry. For example, the synthesis of (Z)-2-amino-3-phenylacrylic acid derivatives often proceeds through an oxazolone (B7731731) intermediate. rsc.orgnih.gov
The table below provides examples of synthesized Z-acrylic acid derivatives, highlighting the versatility of the core structure.
| Derivative Name | Key Modification | Synthetic Precursor(s) | Reference |
| (Z)-Methyl 2-(3,4-dimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylate | Amidation and Esterification | Oxazolone derivative, Methanol | rsc.org |
| (Z)-2-(3,4,5-Trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylic acid | Amidation at α-carbon | Oxazolone intermediate, KOH | rsc.org |
| (Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic acid | Chloro-substituted phenyl ring | Oxazolone intermediate, 4-chlorobenzaldehyde | nih.gov |
An interactive data table showing examples of synthesized analogs and derivatives.
Derivatization Strategies via Esterification and Amidation
The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, bioavailability, and metabolic stability.
Esterification:
The conversion of the carboxylic acid to an ester can be achieved using several standard synthetic protocols. The choice of method often depends on the scale of the reaction and the nature of the alcohol being used.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product.
Carbodiimide-Mediated Esterification: For more sensitive or sterically hindered alcohols, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. analis.com.myjocpr.com These reactions are often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), which acts as an acyl transfer agent to form a highly reactive intermediate, accelerating the reaction. cmu.ac.thorganic-chemistry.orgnih.gov This method, known as the Steglich esterification, is valued for its mild reaction conditions. organic-chemistry.org
Mitsunobu Reaction: Cinnamic acid derivatives can be esterified under mild conditions using the Mitsunobu reaction, which involves triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylate. jst.go.jp
| Method | Reagents | Key Features | Reference |
| Fischer-Speier | Alcohol, H₂SO₄ or PTSA | Equilibrium-driven, suitable for simple alcohols | jocpr.com |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Mild conditions, suitable for sensitive substrates | analis.com.mycmu.ac.thorganic-chemistry.org |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD | Mild, good for secondary alcohols | jst.go.jp |
Amidation:
The synthesis of amides from this compound is another crucial derivatization strategy. Amide bonds are prevalent in biologically active molecules and offer increased stability against hydrolysis compared to esters.
Coupling Reagent-Mediated Amidation: Similar to esterification, carbodiimides (DCC, EDC) are widely used to facilitate amide bond formation. analis.com.mynih.gov The reaction often includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. jst.go.jp The general process involves the activation of the carboxylic acid by the coupling agent, followed by nucleophilic attack from the amine. jst.go.jpnih.gov
Acyl Chloride Formation: A two-step approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) to neutralize the HCl byproduct.
Alternative Coupling Agents: Other reagents such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (BOP reagent) have also been successfully used for the synthesis of cinnamic amides. researchgate.net Boric acid has been explored as a catalyst for direct amidation under ultrasonic irradiation, offering a more environmentally friendly approach. researchgate.net
| Method | Reagents | Key Features | Reference |
| Carbodiimide Coupling | Amine, EDC or DCC, HOBt | High yields, standard laboratory procedure | analis.com.myjst.go.jpnih.gov |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine, Et₃N | Highly reactive intermediate, suitable for less reactive amines | acs.org |
| BOP Reagent | Amine, BOP, Et₃N | Effective for a range of amines | researchgate.net |
| Boric Acid Catalysis | Amine, Boric Acid, Ultrasound | "Green" chemistry approach | researchgate.net |
Modifications of the Aromatic Ring Substituents
The 3,5-dimethoxy-substituted phenyl ring provides opportunities for further functionalization, which can significantly impact the molecule's electronic and steric properties.
Demethylation: The methoxy (B1213986) groups can be cleaved to yield hydroxyl groups, which can serve as handles for further derivatization (e.g., etherification, esterification). This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃), often in combination with a nucleophile like ethanethiol (B150549) (EtSH). mdpi.com Selective demethylation of one methoxy group over another can be challenging but may be achieved under carefully controlled conditions. google.comgoogle.comias.ac.in For instance, reagents like aluminum chloride in ether have been used for the selective demethylation of the 5-position in certain methoxy flavanones. ias.ac.in
Electrophilic Aromatic Substitution: The two methoxy groups are strong activating, ortho-, para-directing groups. This makes the aromatic ring highly susceptible to electrophilic aromatic substitution reactions. libretexts.org The positions ortho to both methoxy groups (positions 2 and 6) and the position para to both (position 4) are electronically enriched and thus are the most likely sites for substitution. Potential reactions include:
Nitration: Introduction of a nitro group (-NO₂) using nitric acid (HNO₃) and a catalyst like sulfuric acid (H₂SO₄). Given the high activation of the ring, milder conditions would be necessary to avoid over-reaction. researchgate.netyoutube.com
Halogenation: Introduction of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The high reactivity of the 1,3,5-trimethoxybenzene (B48636) system towards halogenation suggests that the 3,5-dimethoxyphenyl ring will be similarly reactive. rsc.org
Hydroxylation: Biochemical transformations involving cytochrome P450 enzymes can introduce additional hydroxyl groups onto the aromatic ring of cinnamic acid derivatives, a process that can also be explored through chemical synthesis. researchgate.netnih.govmdpi.com
Elaboration of the Acrylic Acid Moiety for Structural Diversity
The acrylic acid moiety, with its conjugated double bond and carboxylic acid, is rich in chemical reactivity and allows for extensive structural modifications. chemcess.comwikipedia.org
Reduction of the Double Bond: The carbon-carbon double bond can be selectively reduced to a single bond, yielding the corresponding 3-(3,5-dimethoxyphenyl)propanoic acid derivative. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or rhodium complexes, with a hydrogen source. asianpubs.orgresearchgate.netacs.org Transfer hydrogenation, using a hydrogen donor like formic acid or 1,4-cyclohexadiene, offers an alternative to using pressurized hydrogen gas. chemmethod.comresearchgate.net This modification removes the rigidity of the double bond and can significantly alter the molecule's three-dimensional shape.
Reactions at the Double Bond:
Epoxidation: The double bond can be converted to an epoxide, a versatile functional group that can be opened by various nucleophiles. For α,β-unsaturated systems, epoxidation is often achieved using nucleophilic oxidizing agents like hydrogen peroxide in an alkaline medium, as traditional peroxy acids can be less effective. oup.comacs.orgyoutube.comutwente.nl
Dihydroxylation: The alkene can be converted into a vicinal diol (containing two adjacent hydroxyl groups). Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). wikipedia.org Anti-dihydroxylation proceeds via an epoxide intermediate followed by acid-catalyzed ring-opening. youtube.comyoutube.com
Michael Addition: The β-carbon of the acrylic system is electrophilic and can undergo conjugate addition (Michael addition) with various nucleophiles. chemcess.comresearchgate.net
These synthetic strategies highlight the chemical tractability of this compound, enabling the creation of a broad library of analogues for various scientific investigations.
Advanced Spectroscopic and Structural Elucidation of Z 3 3,5 Dimethoxyphenyl Acrylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure and, crucially, the stereochemistry of (Z)-3-(3,5-Dimethoxyphenyl)acrylic acid. By analyzing the magnetic environments of the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, a complete structural map can be assembled.
The ¹H NMR spectrum provides critical information about the electronic environment and spatial arrangement of protons in the molecule. The key diagnostic signals are those of the olefinic protons, whose coupling constant irrefutably establishes the Z-configuration of the double bond.
Olefinic Protons: The two protons on the C=C double bond (H-α and H-β) appear as distinct doublets. For the Z-isomer, the vicinal coupling constant (J) between these protons is expected to be in the range of 10–12 Hz. This is significantly smaller than the typical 15–18 Hz coupling observed for the corresponding E-isomer, providing unambiguous confirmation of the cis-stereochemistry. rsc.org
Aromatic Protons: The 3,5-dimethoxy substitution pattern on the phenyl ring leads to a predictable splitting pattern. The proton at the C-4' position is expected to appear as a triplet, while the two equivalent protons at the C-2' and C-6' positions will present as a doublet.
Methoxy (B1213986) Protons: The six protons of the two equivalent methoxy groups (-OCH₃) will appear as a sharp singlet, typically in the range of 3.8 ppm.
Carboxylic Acid Proton: The acidic proton of the -COOH group typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), the position of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet (br s) | - | 1H |
| Aromatic (H-2', H-6') | 6.5 - 6.7 | Doublet (d) | ~2-3 Hz | 2H |
| Aromatic (H-4') | 6.3 - 6.5 | Triplet (t) | ~2-3 Hz | 1H |
| Olefinic (H-α or H-β) | 5.8 - 6.2 | Doublet (d) | ~10-12 Hz | 1H |
| Olefinic (H-β or H-α) | 6.7 - 7.1 | Doublet (d) | ~10-12 Hz | 1H |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | - | 6H |
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment.
The expected ¹³C NMR spectrum would show signals for the carbonyl carbon (~170 ppm), the ipso-carbons of the aromatic ring attached to the methoxy groups (~160 ppm), the other aromatic and olefinic carbons (100-140 ppm), and the methoxy carbons (~55 ppm).
To confirm assignments and establish connectivity, two-dimensional (2D) NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A COSY spectrum would show a cross-peak between the two olefinic protons, confirming their scalar coupling and adjacency.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals (e.g., linking the methoxy proton singlet to the methoxy carbon signal).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 168 - 172 |
| Aromatic (C-3', C-5') | 160 - 162 |
| Olefinic/Aromatic (C-β) | 140 - 145 |
| Aromatic (C-1') | 135 - 138 |
| Olefinic/Aromatic (C-α) | 115 - 120 |
| Aromatic (C-2', C-6') | 106 - 109 |
| Aromatic (C-4') | 102 - 105 |
| Methoxy (-OCH₃) | 55 - 56 |
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is characterized by several key absorption bands. researchgate.netresearchgate.net
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300–2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group.
C-H Stretches: Aromatic and vinylic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy groups is observed just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the conjugated carboxylic acid is expected around 1700–1680 cm⁻¹.
C=C Stretches: Absorptions for the carbon-carbon double bonds of the alkene and the aromatic ring are expected in the 1640–1580 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations from the carboxylic acid and the aryl ether groups will produce strong bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Aromatic/Olefinic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (Methoxy) | C-H Stretch | 2980 - 2850 | Medium |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1680 | Strong |
| Alkene/Aromatic Ring (C=C) | C=C Stretch | 1640 - 1580 | Medium |
| Carboxylic Acid/Ether (C-O) | C-O Stretch | 1300 - 1000 | Strong |
Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₂O₄), the calculated molecular weight is 208.21 g/mol . myskinrecipes.com In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 208 or 209, respectively, confirming the molecular formula.
The fragmentation pattern provides further structural evidence. Plausible fragmentation pathways for this molecule include:
Loss of a hydroxyl radical (•OH, 17 Da) to give a fragment at m/z 191.
Loss of a methoxy radical (•OCH₃, 31 Da) to yield an ion at m/z 177.
Loss of a carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement, leading to ions at m/z 163 or 164.
Decarboxylation followed by the loss of a methyl radical (•CH₃, 15 Da) is also a common pathway for methoxylated aromatic acids.
Table 4: Plausible Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Plausible Neutral Loss |
| 208 | [M]⁺ | - |
| 191 | [M - OH]⁺ | •OH |
| 177 | [M - OCH₃]⁺ | •OCH₃ |
| 163 | [M - COOH]⁺ | •COOH |
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography offers the most definitive structural proof, providing precise atomic coordinates in the solid state. This technique would unequivocally confirm the Z-configuration of the double bond and reveal detailed information about bond lengths, bond angles, and torsional angles.
Based on studies of similar compounds like (Z)-2-Hydroxy-3-(4-methoxyphenyl)acrylic acid, it is expected that this compound would crystallize as hydrogen-bonded dimers. researchgate.net In the crystal lattice, the carboxylic acid groups of two separate molecules would likely form a centrosymmetric dimer via strong O-H···O hydrogen bonds. This interaction is a common and highly stable motif for carboxylic acids in the solid state. The analysis would also show the degree of planarity between the phenyl ring and the acrylic acid moiety, which is influenced by steric hindrance around the Z-configured double bond. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The absorption is characteristic of the chromophores within the molecule. In this compound, the chromophore is the entire conjugated system, which includes the dimethoxyphenyl ring, the C=C double bond, and the carbonyl group of the carboxylic acid.
The conjugation between the aromatic ring and the acrylic acid system is expected to result in strong absorption in the UV region due to π → π* electronic transitions. Compared to non-conjugated acrylic acid, which absorbs in the far UV, the extended conjugation in this molecule causes a bathochromic (red) shift to a longer wavelength. nsf.gov The primary absorption maximum (λmax) is anticipated to be in the 280-320 nm range, which is typical for substituted cinnamic acids. The exact position and intensity of the absorption can be influenced by the solvent polarity. uva.nl
Computational Chemistry and Molecular Modeling of Z 3 3,5 Dimethoxyphenyl Acrylic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to predict molecular properties, including geometry, reactivity, and spectroscopic signatures. nih.govscielo.org.mx For (Z)-3-(3,5-Dimethoxyphenyl)acrylic acid, DFT calculations, typically using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate its fundamental electronic nature. nih.gov
Electronic Structure and Reactivity
The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov
From these orbital energies, key reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). These indices provide a quantitative measure of the molecule's reactivity. For instance, the electrophilicity index helps to classify the molecule's ability to act as an electrophile in chemical reactions. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic acid and methoxy (B1213986) oxygen atoms, indicating sites susceptible to electrophilic attack, and positive potential (blue) around the acidic proton. nih.gov
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations for Analogous Compounds Data are representative values derived from studies on similar dimethoxybenzene and cinnamic acid derivatives.
| Parameter | Predicted Value | Significance |
| EHOMO | -6.2 eV | Electron-donating ability |
| ELUMO | -2.1 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.1 eV | Chemical reactivity and stability nih.gov |
| Electronegativity (χ) | 4.15 eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.05 eV | Resistance to change in electron distribution nih.gov |
| Electrophilicity Index (ω) | 4.21 eV | Global electrophilic nature |
Spectroscopic Property Prediction
DFT is also employed to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govscielo.org.mx Calculated vibrational frequencies can be compared with experimental data to confirm molecular structure and assign spectral bands to specific atomic motions. researchgate.net Similarly, computed ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule and its isomers. scielo.org.mx
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Dynamic Behavior
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. whiterose.ac.uk By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. researchgate.net
For this compound, an MD simulation would typically be performed in a box of explicit solvent molecules (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of every atom over a period of nanoseconds, revealing the molecule's dynamic behavior. nih.gov
Key insights from MD simulations would include:
Conformational Stability: Assessing the stability of the Z-configuration around the acrylic double bond and the rotational freedom of the phenyl ring and methoxy groups.
Solvent Interactions: Analyzing the formation and lifetime of hydrogen bonds between the carboxylic acid group and surrounding water molecules.
Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the acrylic acid tail relative to the aromatic ring. This is often analyzed using metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
While specific MD studies on this compound are not widely published, simulations on related acrylic acid derivatives have been used to confirm the stability of ligand-protein complexes derived from docking studies. nih.gov
Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). biointerfaceresearch.com It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and to understand the molecular basis of ligand-receptor interactions. alquds.edubenthamdirect.com
The process involves placing the ligand, this compound, into the binding site of a target protein and using a scoring function to estimate its binding affinity. The results provide a binding energy score (e.g., in kcal/mol) and a predicted binding pose, which details the specific interactions like hydrogen bonds and hydrophobic contacts. nih.gov
Cinnamic acid derivatives have been docked against various biological targets implicated in diseases like cancer and diabetes. biointerfaceresearch.comalquds.eduorientjchem.org For example, they have been studied as potential inhibitors of matrix metalloproteinases (MMPs), epidermal growth factor receptor (EGFR), and α-glucosidase. biointerfaceresearch.comalquds.eduorientjchem.org Docking studies on these targets reveal that the carboxylic acid group often forms crucial hydrogen bonds with active site residues, while the substituted phenyl ring engages in hydrophobic or van der Waals interactions. nih.govalquds.edu
Table 2: Representative Molecular Docking Results for a Cinnamic Acid Derivative against a Hypothetical Protein Target (e.g., MMP-9) Data are illustrative, based on published studies of analogous inhibitors.
| Parameter | Result | Description |
| Target Protein | Matrix Metalloproteinase-9 (MMP-9) biointerfaceresearch.com | Enzyme involved in cancer progression |
| Binding Energy | -8.5 kcal/mol | Estimated strength of the ligand-receptor interaction nih.gov |
| Hydrogen Bonds | Carboxylic acid with Leu188, Ala189 biointerfaceresearch.com | Key polar interactions stabilizing the complex |
| Hydrophobic Interactions | Dimethoxyphenyl ring with His226, Pro242 nih.gov | Non-polar interactions with the S1' pocket of the enzyme |
| Predicted Inhibition Constant (Ki) | ~2.5 µM | Estimated concentration for 50% inhibition |
In Silico ADMET Analysis (Excluding Toxicity and Clinical Data)
In silico ADME analysis involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and reduce late-stage failures. brazilianjournals.com.brbrazilianjournals.com.br
For this compound, various ADME parameters can be predicted using online tools and specialized software. These predictions are often based on established rules like Lipinski's Rule of Five, which assesses drug-likeness for oral bioavailability. brazilianjournals.com.brresearchgate.net
Key predicted ADME properties would include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess how well the compound might be absorbed from the gut. Cinnamic acid analogues generally show good intestinal absorption. brazilianjournals.com.brbrazilianjournals.com.br
Distribution: Predictions include blood-brain barrier (BBB) permeability and plasma protein binding (PPB). Cinnamic acids typically have low predicted BBB penetration, suggesting they are less likely to cause central nervous system side effects. researchgate.net
Metabolism: The models predict whether the compound is likely to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6), which are responsible for the metabolism of most drugs. brazilianjournals.com.br
Table 3: Predicted ADME Properties for this compound Predictions are based on typical values for cinnamic acid analogues.
| ADME Property | Predicted Outcome | Implication for Drug Development |
| Lipinski's Rule of Five | Compliant (0 violations) | Good potential for oral bioavailability brazilianjournals.com.br |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the GI tract brazilianjournals.com.br |
| Blood-Brain Barrier (BBB) Permeability | Low | Low probability of CNS effects researchgate.net |
| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by efflux pumps brazilianjournals.com.br |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this metabolic pathway |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this metabolic pathway |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent molecules. nih.gov
A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Various molecular descriptors would be calculated for each compound, including:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Indices that describe molecular connectivity.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built to correlate these descriptors with activity. alquds.edubenthamdirect.com For example, QSAR studies on cinnamic acid analogues as EGFR inhibitors have shown that electronic properties are often key determinants of their activity. alquds.edubenthamdirect.com A resulting QSAR model might take the form of an equation where activity is a function of specific descriptors. This model can then be used to prioritize the synthesis of new derivatives with optimized properties.
Table 4: Example of a Hypothetical QSAR Model for a Series of Acrylic Acid Derivatives This table illustrates the typical format and components of a QSAR model.
| Model Component | Description |
| Dependent Variable | pIC₅₀ (negative log of the half-maximal inhibitory concentration) |
| Independent Variables (Descriptors) | Molar Refractivity (MR), Sum of atomic polarizabilities (apol), LogP |
| Hypothetical Equation | pIC₅₀ = 0.5 * (LogP) - 0.2 * (MR) + 0.8 * (apol) + 1.5 |
| Statistical Significance | R² = 0.85, Q² = 0.70 |
| Interpretation | Indicates that hydrophobicity (LogP) and polarizability (apol) positively contribute to activity, while molecular size (MR) has a negative impact. |
Investigations into Biological Activities of Z 3 3,5 Dimethoxyphenyl Acrylic Acid in Vitro Studies
Antioxidant and Radical Scavenging Mechanisms (In Vitro)
Antioxidant activity is a key area of investigation for phenolic compounds like cinnamic acid derivatives. This activity is typically evaluated by measuring the compound's ability to scavenge free radicals and inhibit oxidative processes, such as lipid peroxidation.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and simple method used to assess the radical scavenging ability of a compound. mdpi.comresearchgate.net The principle involves the reduction of the stable DPPH radical, which is deep purple, by an antioxidant to its non-radical form, which is pale yellow. nih.gov The change in absorbance, typically measured at 517 nm, is proportional to the radical scavenging activity of the tested compound. researchgate.net
Despite the widespread use of this assay for evaluating related methoxycinnamic acid derivatives, specific data detailing the DPPH radical scavenging activity, such as the IC50 value (the concentration required to scavenge 50% of DPPH radicals), for (Z)-3-(3,5-Dimethoxyphenyl)acrylic acid are not extensively reported in peer-reviewed literature.
Table 1: DPPH Radical Scavenging Assay Data
| Compound | Assay Parameter | Result |
|---|---|---|
| This compound | IC50 | Data not available in surveyed literature |
Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cell membrane damage. medchemexpress.comraybiotech.com The ability of a compound to inhibit this process is a crucial indicator of its antioxidant potential, particularly its capacity to protect cellular structures. nih.gov In vitro assays in cellular models often induce lipid peroxidation using agents like reactive oxygen species (ROS) and then measure the formation of byproducts such as malondialdehyde (MDA). medchemexpress.comraybiotech.com
Specific studies assessing the efficacy of this compound in inhibiting lipid peroxidation within cellular models have not been widely published. Therefore, quantitative data on its protective effects on cell membranes against oxidative damage are not currently available.
Table 2: Inhibition of Lipid Peroxidation in Cellular Models
| Cellular Model | Peroxidation Inducer | Measured Parameter | Result for this compound |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available in surveyed literature |
Beyond the DPPH assay, other methods are commonly employed to provide a broader profile of antioxidant activity. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay measures the ability of a compound to scavenge the ABTS radical cation. nih.gov The Oxygen Radical Absorbance Capacity (ORAC) assay evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. novanet.caresearchgate.net These assays differ in their reaction mechanisms and the types of radicals or oxidants used, offering complementary information. ku.ac.th
However, specific experimental results from ABTS or ORAC assays for this compound are not readily found in the existing scientific literature. Consequently, a comprehensive in vitro antioxidant profile for this specific compound remains to be fully characterized.
Table 3: ABTS and ORAC Antioxidant Assay Data
| Assay | Parameter | Result for this compound |
|---|---|---|
| ABTS | Trolox Equivalents (TE) | Data not available in surveyed literature |
| ORAC | Trolox Equivalents (TE) | Data not available in surveyed literature |
Antimicrobial Activity Studies (In Vitro)
The potential of natural and synthetic compounds to inhibit the growth of pathogenic microorganisms is of significant therapeutic interest. Cinnamic acid derivatives have been noted for their antimicrobial properties. mdpi.com Investigations typically involve determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.
Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are common pathogens used in screening for antibacterial activity. nih.govepa.gov Standard methods like broth microdilution or agar (B569324) disk diffusion are used to determine a compound's ability to inhibit bacterial growth.
While the broader class of acrylic acid derivatives has been tested for antibacterial effects, specific data on the in vitro efficacy of this compound against Staphylococcus aureus and Escherichia coli, including MIC values or zones of inhibition, are not documented in the available literature.
Table 4: Antibacterial Efficacy Data
| Bacterial Strain | Assay Method | Parameter | Result for this compound |
|---|---|---|---|
| Staphylococcus aureus | Broth Microdilution | MIC (µg/mL) | Data not available in surveyed literature |
| Escherichia coli | Broth Microdilution | MIC (µg/mL) | Data not available in surveyed literature |
Candida albicans is an opportunistic pathogenic yeast that is a frequent target in the screening of potential antifungal agents. nih.govresearchgate.net Antifungal activity is commonly assessed by determining the MIC, which is the lowest concentration of a substance that prevents visible growth of the fungus. nih.gov
There is a lack of specific published research detailing the antifungal activity of this compound against Candida albicans. Therefore, its potential as an antifungal agent has not been established through standard in vitro testing.
Table 5: Antifungal Efficacy Data
| Fungal Strain | Assay Method | Parameter | Result for this compound |
|---|---|---|---|
| Candida albicans | Broth Microdilution | MIC (µg/mL) | Data not available in surveyed literature |
Antiproliferative and Cytotoxic Activity in Cancer Cell Lines (In Vitro)
The potential of cinnamic acid derivatives as anticancer agents has been a subject of extensive research. In vitro studies using various human cancer cell lines are fundamental in elucidating the cytotoxic and antiproliferative properties of these compounds, offering initial insights into their therapeutic promise.
While direct studies on the cytotoxicity of this compound against HepG2 (liver carcinoma), A549 (lung carcinoma), and HeLa (cervical cancer) cell lines are not extensively documented in the reviewed literature, research on structurally similar methoxylated cinnamic acid derivatives provides valuable insights.
The antiproliferative effects of various cinnamic acid derivatives have been demonstrated across these cell lines. For instance, certain hybrid derivatives of cinnamic acid have shown notable cytotoxic effects. One study reported that a derivative exhibited antiproliferative effects against HepG2 and A549 cell lines with IC50 values of 3.36 µM and 5.99 µM, respectively. nih.gov Another investigation into different derivatives found potent activity against HeLa cells, with one compound showing an IC50 value of 2.59 µM. researchgate.net
Esters of methoxylated cinnamic acids have also been evaluated. (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate was identified as a lead antitumor compound against A549 cells. nih.gov Furthermore, a study focused on novel cinnamic acid analogs reported an IC50 value of 10.36 µM for the most potent compound against the A-549 lung cancer cell line. biointerfaceresearch.comresearchgate.net These findings suggest that the presence of methoxy (B1213986) groups on the phenyl ring, a key feature of this compound, is common in derivatives showing cytotoxicity against various cancer cell lines. nih.govnih.gov
Table 1: In Vitro Cytotoxicity of Structurally Related Cinnamic Acid Derivatives in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazide | HepG2 | 3.36 nih.gov |
| (E)-3-(3-methoxyphenyl)-N'-((E)-3-(4nitrophenyl) acryloyl) acrylo hydrazide | A549 | 5.99 nih.gov |
| 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative (9a) | HeLa | 2.59 researchgate.net |
Analysis of Cell Cycle Arrest and Apoptosis Induction Mechanisms
The mechanisms underlying the antiproliferative activity of cinnamic acid derivatives often involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death).
Research on a monomethoxylated cinnamic acid derivative, (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate, demonstrated its ability to inhibit the proliferation of A549 lung cancer cells by promoting the downregulation of cyclin B and causing cell cycle arrest at the G2/M phase. nih.gov This compound was also found to have proapoptotic activities on A549 cells. nih.gov Similarly, other cinnamic acid derivatives have been shown to induce cell cycle arrest by disrupting microtubule assembly. nih.gov
Studies on ethyl-p-methoxycinnamate, another related compound, revealed that it exerted cytotoxic activity against cholangiocarcinoma cells through both cell cycle arrest and the induction of apoptosis. nih.govresearchgate.net Flow cytometry analysis showed that this compound could significantly induce both early and late apoptosis in a time- and concentration-dependent manner. nih.gov These mechanistic studies on related methoxylated cinnamic acid compounds suggest that this compound might exert its potential antiproliferative effects through similar pathways involving cell cycle disruption and the activation of apoptotic cascades.
Enzyme Inhibition and Modulation (In Vitro)
This compound and its analogs have been investigated for their ability to interact with and modulate the activity of various enzymes, indicating a broader therapeutic potential beyond anticancer effects.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for the management of Alzheimer's disease. mdpi.comnih.govnih.govmdpi.com
While data specifically for the (Z)-isomer of 3,5-dimethoxyphenylacrylic acid is limited, studies on closely related (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) and its derivatives have demonstrated moderate inhibitory activity against both AChE and BChE. mdpi.comresearchgate.net In one study, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate, a TMCA ester, showed the highest activity against both AChE (IC50 = 46.18 µM) and BChE (IC50 = 32.46 µM). mdpi.comresearchgate.net The parent acid, TMCA, showed weaker inhibition. Research has also suggested that the methoxy group on the benzene (B151609) ring of cinnamate (B1238496) derivatives contributes significantly to BChE inhibitory activity. mdpi.com
Table 2: In Vitro Cholinesterase Inhibitory Activity of 3,4,5-Trimethoxycinnamic Acid and Its Ester Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 3,4,5-Trimethoxycinnamic acid (TMCA) | 103.74 mdpi.com | 158.42 mdpi.com |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.18 mdpi.comresearchgate.net | 32.46 mdpi.comresearchgate.net |
| 2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 51.57 mdpi.com | 44.41 mdpi.com |
| 4-Bromophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | 46.06 mdpi.com | 69.34 mdpi.com |
Quinone Reductase 2 (QR2) Inhibition
Quinone Reductase 2 (QR2) is a flavoprotein implicated in various physiological and pathological processes, including neurodegeneration. nih.govnih.gov Its inhibition is considered a potential therapeutic strategy. However, a review of the available scientific literature did not yield in vitro studies investigating the specific inhibitory activity of this compound or closely related dimethoxycinnamic acid derivatives against Quinone Reductase 2. Research on QR2 inhibitors has largely focused on other chemical scaffolds, such as indolequinones. researchgate.netnih.gov
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and inflammation. nih.govmdpi.comresearchgate.netnih.gov Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. nih.gov Natural products are a significant source of new PPARγ ligands. nih.govmdpi.comresearchgate.net Despite the extensive research into natural and synthetic PPARγ agonists, no specific in vitro studies were found that evaluated this compound or its direct analogs for agonist activity at the PPARγ receptor. The current body of research focuses on other classes of natural compounds like flavonoids, neolignans, and fatty acids as potential PPARγ modulators. researchgate.net
Structure Activity Relationship Sar Elucidation for Z 3 3,5 Dimethoxyphenyl Acrylic Acid and Its Analogs
Impact of Stereoisomerism ((Z) vs. (E) Configuration) on Biological Potency and Selectivity
The acrylic acid group on the phenyl ring allows for either a cis (Z) or trans (E) configuration, with the trans isomer being the more common and widely found form in nature. nih.gov The spatial arrangement of the phenyl ring and the carboxyl group relative to the double bond can have a profound impact on how the molecule interacts with biological targets, leading to differences in potency and selectivity.
Research comparing the bioactivity of these stereoisomers has revealed significant differences. A comparative study on the anti-invasive activity of cis- and trans-cinnamic acid on human lung adenocarcinoma cells (A549) demonstrated that both isomers possess inhibitory effects. However, the (Z)-isomer (cis-cinnamic acid) exhibited greater potency. researchgate.net It significantly reduced the invasive ability of the cancer cells at a concentration of 50 µM, whereas a concentration of 100 µM was required for the (E)-isomer (trans-cinnamic acid) to achieve a similar effect. researchgate.net This suggests that the (Z)-configuration may allow for a more favorable interaction with the molecular targets responsible for mediating cancer cell invasion. researchgate.net
| Compound | Configuration | Cell Line | Bioactivity | Effective Concentration | Source |
|---|---|---|---|---|---|
| Cinnamic Acid | (Z)-isomer (cis) | A549 (Human Lung Adenocarcinoma) | Inhibition of cell invasion | 50 µM | researchgate.net |
| Cinnamic Acid | (E)-isomer (trans) | A549 (Human Lung Adenocarcinoma) | Inhibition of cell invasion | 100 µM | researchgate.net |
Role of the Dimethoxy Substitution Pattern on the Phenyl Ring in Mediating Activity
The biological activity of cinnamic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. nih.govnih.govresearchgate.net Methoxy (B1213986) (-OCH₃) groups, in particular, play a crucial role in defining the therapeutic potential of these compounds by influencing parameters like solubility, membrane permeability, and metabolic stability. nih.govresearchgate.net
The substitution pattern of these methoxy groups is a key determinant of activity. For instance, the presence of a methoxy group at the para position has been identified as a critical structural feature for significant antidiabetic activity. nih.gov Derivatives with a 3,4-dimethoxy pattern, such as 3,4-dimethoxycinnamic acid (3,4-DMCA), have demonstrated noteworthy neuroprotective and anti-prion activity. nih.govnih.gov In vitro studies have shown that 3,4-DMCA penetrates the intestinal wall more effectively than its corresponding hydroxy derivative and exhibits greater metabolic stability, as the methoxy groups inhibit first-pass liver enzymes responsible for sulfonation and glucuronidation. nih.govresearchgate.net
Conversely, increasing the number of methoxy groups does not always lead to enhanced activity. While 3,4-dimethoxycinnamic derivatives are effective inhibitors of soybean lipoxygenase, the addition of a third group to form a 3,4,5-trimethoxy pattern appears to diminish this specific inhibitory activity. mdpi.com However, esters derived from 3,4,5-trimethoxycinnamic acid have shown moderate inhibitory activity against cholinesterases, indicating that the influence of the substitution pattern is target-dependent. mdpi.com While less specifically documented in available research, the 3,5-dimethoxy pattern of the target compound positions both electron-donating methoxy groups at meta positions, which would uniquely influence the electronic properties of the phenyl ring and its interaction with biological targets compared to other substitution patterns.
Influence of Substitutions and Modifications on the Acrylic Acid Moiety
Modification of the acrylic acid functional group is a common strategy for diversifying the biological profile of cinnamic acid derivatives. nih.gov Two of the most significant modifications are esterification and amidation, which convert the carboxylic acid into esters and amides, respectively. These changes alter the molecule's polarity, hydrogen-bonding capability, and size, leading to new pharmacological properties.
Esterification: Converting the carboxylic acid to an ester can enhance lipophilicity, potentially improving membrane permeability. For example, a series of esters derived from 3,4,5-trimethoxycinnamic acid were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com The resulting esters showed moderate inhibitory activity, with the specific alcohol or phenol (B47542) used for esterification influencing potency and selectivity. mdpi.com In another application, the synthesis of isoamyl (E)-3-(3,4-dimethoxyphenyl)acrylate resulted in a compound with a high in vitro sun protection factor (SPF), demonstrating its potential as a sunscreen agent. mdpi.com
Amidation: The formation of cinnamamides through the reaction of the acrylic acid moiety with amines is another powerful approach to generate bioactive analogs. A series of amides were synthesized from ferulic, sinapic, and 3,4-dimethoxycinnamic acids and tested for antioxidant, anti-inflammatory, and hypolipidemic properties. mdpi.com The resulting amide derivatives, particularly those involving a thiomorpholine (B91149) scaffold, showed considerable biological activity, in some cases greater than established non-steroidal anti-inflammatory drugs (NSAIDs) in in vivo anti-inflammatory assays. mdpi.com
Correlation between Specific Molecular Structural Features and Observed In Vitro Bioactivity
The interplay between stereochemistry, phenyl ring substitution, and acrylic acid modification directly correlates with the observed in vitro bioactivity of these compounds. Specific structural features can be linked to potency against various biological targets, as quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀).
For instance, in a series of acrylate (B77674) derivatives designed as potential anticancer agents, a compound featuring a (Z)-acrylic acid moiety and a 3,4,5-trimethoxyphenyl group, (Z)-2-(3,4,5-Trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylic acid, displayed potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 5.12 µM. rsc.org This highlights the potential of the (Z)-configuration in specific molecular contexts.
In the context of cholinesterase inhibition, esterification of 3,4,5-trimethoxycinnamic acid yielded several active compounds. The introduction of a 2-chlorophenyl ester group resulted in the most potent analog against both AChE and BChE, with IC₅₀ values of 46.18 µM and 32.46 µM, respectively. mdpi.com This demonstrates how subtle changes to the ester moiety (e.g., the position of a halogen on the phenyl ring) can fine-tune inhibitory activity.
Neuroprotective activity has also been linked to specific structural features. p-Methoxycinnamic acid was found to have strong neuroprotectant effects in vitro, with rat cortical cells showing 78% viability at a concentration of 1 µM following injury with glutamate. mdpi.com This underscores the importance of the para-methoxy group for this particular biological function.
| Compound/Derivative Class | Key Structural Features | In Vitro Assay | Observed Bioactivity (IC₅₀ / % Activity) | Source |
|---|---|---|---|---|
| (Z)-2-(3,4,5-Trimethoxybenzamido)-3-(2,3,4-trimethoxyphenyl)acrylic acid | (Z)-configuration, Trimethoxy substitution | Cytotoxicity vs. MCF-7 cells | IC₅₀ = 5.12 µM | rsc.org |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | (E)-configuration, 3,4,5-Trimethoxy substitution, 2-Chlorophenyl ester | AChE Inhibition | IC₅₀ = 46.18 µM | mdpi.com |
| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | (E)-configuration, 3,4,5-Trimethoxy substitution, 2-Chlorophenyl ester | BChE Inhibition | IC₅₀ = 32.46 µM | mdpi.com |
| p-Methoxycinnamic acid | (E)-configuration, 4-Methoxy substitution | Neuroprotection (rat cortical cells) | 78% cell viability @ 1 µM | mdpi.com |
Future Directions and Research Perspectives
Development of Novel and More Efficient Stereoselective Synthetic Routes
The geometric configuration of acrylic acid derivatives is crucial for their biological activity, with the (Z)-isomer often being a key structural feature for interaction with biological targets. Current synthetic strategies for related (Z)-acrylic acids frequently involve the hydrolysis of corresponding oxazolone (B7731731) precursors with a base like potassium hydroxide. nih.govrsc.org While effective, these methods can sometimes lack high stereoselectivity and may require stringent reaction conditions.
Future research should focus on the development of more sophisticated and efficient stereoselective synthetic routes. This could involve:
Catalytic Hydrogenation: Exploring selective hydrogenation of corresponding alkynes using catalysts like Lindlar's catalyst, which is known to produce (Z)-alkenes.
Modern Cross-Coupling Reactions: Investigating stereoselective cross-coupling reactions, such as modifications of the Heck or Suzuki reactions, that could offer direct and controlled synthesis of the (Z)-isomer.
Enzymatic Resolutions: Employing enzymatic methods for the kinetic resolution of a racemic mixture of (Z)- and (E)-isomers to isolate the desired (Z)-isomer with high purity.
Photochemical Isomerization: Studying the controlled photochemical E-to-Z isomerization as a potential method to enrich the desired isomer from a mixture.
The goal of these investigations would be to establish synthetic pathways that are not only high-yielding and stereoselective but also more environmentally benign and scalable for potential future production.
Comprehensive Mechanistic Investigations of Observed Biological Activities
Numerous studies on structurally similar compounds, such as those containing trimethoxyphenyl (TMP) or other dimethoxyphenyl moieties, have identified tubulin as a primary molecular target. nih.govmdpi.com These analogs act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for cell division. This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govresearchgate.net
For (Z)-3-(3,5-Dimethoxyphenyl)acrylic acid, it is crucial to undertake comprehensive mechanistic studies to confirm if it shares this mode of action. Future research should include:
Tubulin Polymerization Assays: Direct in vitro assays to measure the effect of the compound on the polymerization of purified tubulin, which would confirm its role as a microtubule-destabilizing agent. nih.gov
Cell Cycle Analysis: Utilizing techniques like flow cytometry to analyze the cell cycle distribution in cancer cell lines treated with the compound. This would verify its ability to induce G2/M arrest. nih.gov
Apoptosis and Cell Death Studies: Investigating the induction of apoptosis through methods such as Annexin V-FITC staining. Furthermore, quantifying the expression levels of key regulatory proteins involved in apoptosis, such as p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic), would provide deeper insight into the specific apoptotic pathway being activated. nih.gov
Molecular Docking Studies: Computational modeling to predict the binding interactions of this compound within the colchicine-binding site of β-tubulin, a common feature for this class of inhibitors. nih.gov
These investigations will be fundamental in building a complete biological profile of the compound and validating its mechanism of action.
Rational Design and Synthesis of Enhanced Derivatives Based on SAR Insights
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how chemical structure correlates with biological activity. nih.govresearchgate.net For acrylic acid derivatives, research has highlighted several key structural features that influence their cytotoxic potency. nih.gov For instance, the presence and position of methoxy (B1213986) groups on the phenyl ring are often critical for activity, with the trimethoxyphenyl (TMP) moiety frequently showing greater potency than dimethoxyphenyl groups. nih.gov
Future work should focus on the rational design and synthesis of new derivatives of this compound to improve its efficacy and selectivity. Key areas for modification include:
Phenyl Ring Substitution: Systematically altering the substitution pattern on the 3,5-dimethoxyphenyl ring. This includes adding a third methoxy group to create a TMP analog, or introducing other electron-donating or electron-withdrawing groups to probe their effect on activity.
Acrylic Acid Moiety Modification: Synthesizing ester and amide derivatives from the carboxylic acid group. Studies on related compounds have shown that converting the acid to an ester can significantly impact cytotoxic potency. nih.govnih.gov
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems to explore new interactions with the biological target and potentially improve pharmacological properties.
The synthesized derivatives would be systematically evaluated for their biological activity, allowing for the development of a detailed SAR profile specific to this chemical scaffold.
| Structural Modification | Observed Effect on Activity in Related Analogs | Proposed Future Direction | Reference |
| Phenyl Ring Methoxy Groups | Trimethoxyphenyl (TMP) often more potent than dimethoxyphenyl. | Synthesize 3,4,5-trimethoxy analog of the title compound. | nih.gov |
| Carboxylic Acid Group | Conversion to methyl or ethyl esters can alter potency. | Create a series of alkyl ester and amide derivatives. | nih.govmdpi.com |
| Substitution at α-position | Introduction of benzamido groups is common in potent analogs. | Explore the addition of various substituted benzamido groups at the alpha position. | nih.gov |
Exploration of New Biological Targets and Pathways for this compound and its Analogs
While tubulin is a highly validated target for this class of compounds, it is plausible that this compound and its derivatives may interact with other biological targets and pathways. A broader investigation into its pharmacological effects could unveil novel therapeutic applications beyond its potential as an anticancer agent.
Future research avenues in this area should include:
Broad-Spectrum Screening: Testing the compound against a wide panel of cancer cell lines from different tissues to identify specific cancer types that are particularly sensitive.
Target Deconvolution Studies: Employing advanced chemical biology techniques, such as proteomic profiling or affinity-based pulldown assays, to identify other potential protein binding partners within the cell.
Exploration of Other Therapeutic Areas: Evaluating the compound and its analogs for other biological activities. For example, related acrylamide (B121943) structures have been investigated as potential antinarcotic agents acting on serotonin (B10506) receptors. nih.gov Similarly, screening for antibacterial or antifungal activity could open new therapeutic possibilities. nih.gov
A comprehensive screening approach will ensure that the full therapeutic potential of this chemical scaffold is explored, possibly leading to the discovery of unexpected and valuable biological activities.
Q & A
Q. What are the established synthetic routes for (Z)-3-(3,5-Dimethoxyphenyl)acrylic acid, and what are their key reaction conditions?
Q. How can researchers optimize reaction conditions to enhance the stereoselective synthesis of the Z isomer over the E isomer?
- Methodological Answer : Stereoselectivity is influenced by:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring Z-isomer formation .
- Catalysts : Chiral auxiliaries or metal catalysts (e.g., Ru-based complexes) can induce asymmetric synthesis .
- Temperature Control : Lower temperatures (e.g., 0–25°C) slow reaction kinetics, allowing preferential Z-isomer crystallization .
Post-reaction, fractional crystallization or chiral HPLC resolves isomers. Computational modeling (DFT) predicts transition state energies to guide optimization .
Q. What analytical strategies address discrepancies between computational predictions and experimental data (e.g., NMR/X-ray) for this compound?
- Methodological Answer :
- Docking Studies : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to identify conformational mismatches .
- X-ray Refinement : For crystal structures, refine H-atom positions geometrically with constraints (Uiso = 1.2Ueq) to resolve ambiguities .
- Dynamic NMR : Variable-temperature NMR detects rotational barriers in flexible moieties (e.g., methoxy groups), explaining deviations from static models .
Q. How does the Z configuration influence bioactivity compared to the E isomer, and what experimental approaches elucidate these differences?
- Methodological Answer :
- Comparative Bioassays : Test both isomers for antioxidant activity (e.g., DPPH radical scavenging) and anti-inflammatory effects (COX-2 inhibition). The Z isomer’s bent conformation may enhance membrane permeability .
- Molecular Docking : Simulate binding affinities to target proteins (e.g., NF-κB) to correlate stereochemistry with activity .
- Metabolic Stability : Use hepatic microsome assays to evaluate isomer-specific degradation rates .
Key Data for Experimental Design
-
Physical Properties :
Property Value Source Molecular Formula C₁₁H₁₂O₄ Melting Point 401–402 K (hydrazide derivative) Boiling Point 352.6°C (predicted) logP (Octanol-Water) 2.1 (estimated) -
Safety Considerations :
- Handle malonic acid and pyridine in fume hoods (irritant/toxic vapors) .
- Recrystallization solvents (ethyl acetate/hexane) are flammable; avoid open flames .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
